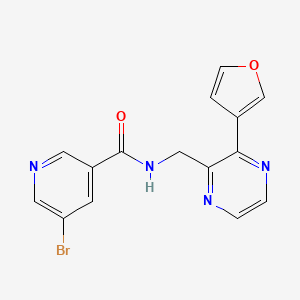

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O2/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEAAAXXDVUZRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazine and furan intermediates, which are then coupled with a nicotinamide derivative. The bromination step is usually performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amino derivatives of the nicotinamide moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom and the heterocyclic rings may play a role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Similarity Metrics

The compound’s closest analogues, identified via structural similarity databases and literature, include:

Key Observations :

Core Modifications: The nicotinamide core in the target compound is replaced with pyrimidine in Z14, altering electron distribution and hydrogen-bonding capacity .

Substituent Diversity :

- The furan-pyrazine group in the target compound contrasts with Z14’s benzothiazole-ethoxy moiety, which may enhance lipophilicity and π-stacking interactions .

- Piperazine and pyrrolidine substituents (e.g., EP 2023/39 Compound 40) introduce basic nitrogen atoms, improving solubility and pharmacokinetics .

Bromine Positioning :

Functional and Pharmacological Implications

- Antiviral Potential: Z14, a structural analogue, was studied in the context of Dengue virus NS protein inhibition . The target compound’s pyrazine-furan substituent may offer improved binding to viral proteases compared to Z14’s benzothiazole group.

- Solubility and Bioavailability: The diethylamine substituent in 5-bromo-N,N-diethylnicotinamide increases hydrophobicity, whereas the target compound’s furan-pyrazine group may balance hydrophilicity and membrane permeability . EP 2023/39 Compound 40’s ethylamino-pyrrolidine group enhances solubility, suggesting that similar modifications could optimize the target compound’s ADMET profile .

Biological Activity

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom, a furan ring, a pyrazine ring, and a nicotinamide moiety, which contribute to its unique chemical properties and biological effects.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of Intermediates : The pyrazine and furan intermediates are synthesized from commercially available precursors.

- Coupling Reaction : These intermediates are then coupled with a nicotinamide derivative.

- Bromination : The final step involves selective bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure the desired substitution at the bromine position.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies have shown that this compound demonstrates potent antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of signaling pathways involved in cell survival .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic window for further development .

- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in significant tumor regression without notable toxicity, suggesting its potential as a safe therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolopyrazine Derivatives | Pyrazine ring | Antimicrobial, anticancer |

| Quinolinyl-Pyrazoles | Pyrazole ring | Anticancer, anti-inflammatory |

This compound stands out due to its specific combination of functional groups that may confer unique biological activities not observed in other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.